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molecular formula C14H14N2O5S B8742615 2-Methoxy-4-nitro-N-o-tolyl-benzenesulfonamide

2-Methoxy-4-nitro-N-o-tolyl-benzenesulfonamide

Cat. No. B8742615
M. Wt: 322.34 g/mol
InChI Key: MDLRQPWLTMYDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673910B2

Procedure details

(RK2-063-03)I This compound was prepared according to the procedure for compound 11a except using 2-methoxy-4 nitrobenzenesulfonyl chloride. Recrystallization from DCM/Hexanes obtained the required product as brown crystals (202 mg, 79%). Mp=127-129° C.; 1H NMR (400 MHz, CDCl3) δ 8.03 (d, J=8.8 Hz, 1H), 7.85-7.88 (m, 2H), 7.14-7.11 (m, 2H), 7.06-7.04 (m, 2H), 6.76 (br s, 1H), 4.13 (s, 3H), 2.26 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:21][O:22]C1C=C([N+]([O-])=O)C=CC=1S(Cl)(=O)=O>>[CH3:21][O:22][C:8]1[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[S:10]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(RK2-063-03)I This compound was prepared
CUSTOM
Type
CUSTOM
Details
Recrystallization from DCM/Hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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